molecular formula NH2CH2CN<br>C2H4N2 B1212223 Aminoacetonitrile CAS No. 540-61-4

Aminoacetonitrile

Cat. No.: B1212223
CAS No.: 540-61-4
M. Wt: 56.07 g/mol
InChI Key: DFNYGALUNNFWKJ-UHFFFAOYSA-N
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Description

Aminoacetonitrile (NH₂CH₂CN) is a nitrile-containing organic compound recognized for its role in prebiotic chemistry and interstellar molecular synthesis. Structurally, it consists of an amine group (-NH₂) adjacent to a nitrile group (-CN) on an ethylene backbone. This dual functionality enables diverse reactivity, particularly in forming amino acids like glycine (NH₂CH₂COOH) through hydrolysis .

This compound has been detected in the interstellar medium (ISM), notably in the Sagittarius B2 molecular cloud, where its column density is estimated to be ~200 times higher than glycine, suggesting its role as a reservoir molecule for amino acids . Its formation is linked to astrochemical processes, including ultraviolet (VUV) or X-ray irradiation of acetonitrile-ammonia ice mixtures and gas-grain surface reactions in hot molecular cores . Laboratory studies confirm its synthesis via Strecker-like reactions and microwave-assisted cyclocondensation methods .

In terrestrial applications, this compound derivatives are explored for antiparasitic drug development, cathepsin B inhibition, and pesticidal activity . Its physicochemical properties, such as a boiling point of 331 K at 2 kPa and hygroscopicity, influence its stability and detectability in both laboratory and astrophysical environments .

Chemical Reactions Analysis

Hydrolysis Reaction

Aminoacetonitrile can undergo hydrolysis to yield glycine, an important amino acid:

NH2CH2CN+H2ONH2CH2COOH\text{NH}_2\text{CH}_2\text{CN}+\text{H}_2\text{O}\rightarrow \text{NH}_2\text{CH}_2\text{COOH}

This transformation underscores its utility in organic synthesis and biochemistry .

Reaction with Aminothiols

This compound has been shown to react with aminothiols like cysteine to form thiazoline derivatives. The reaction proceeds via nucleophilic attack by the thiol group on the nitrile carbon:

NH2CH2CN+HSCH2COOHThiazoline+H2O\text{NH}_2\text{CH}_2\text{CN}+\text{HSCH}_2\text{COOH}\rightarrow \text{Thiazoline}+\text{H}_2\text{O}

This reaction illustrates the selectivity and reactivity of this compound towards thiol compounds .

Pharmaceutical Intermediates

This compound and its derivatives are utilized as intermediates in pharmaceutical synthesis. For instance, they are precursors for compounds that act as potent inhibitors for enzymes such as cathepsin S, which is relevant in cancer therapy .

Research Findings on this compound

Recent studies have explored the formation and reactivity of this compound in astrophysical contexts, suggesting its potential role as a precursor for glycine and adenine in interstellar environments. These findings indicate that this compound can form through free radical reactions on grain surfaces under conditions mimicking space environments .

Chemical Models and Simulations

Research utilizing chemical modeling has demonstrated that this compound can be formed via reactions involving methanimine and hydrogen cyanide at low temperatures (around 20 K). These models predict that this compound can reach significant abundances in hot molecular cores during star formation processes .

Scientific Research Applications

Astrobiological Significance

Aminoacetonitrile has been identified as an interstellar molecule, playing a crucial role in prebiotic chemistry. It has been detected in the Sagittarius B2(N) molecular cloud and is believed to be present in the atmosphere of Titan, Saturn's largest moon. The compound's formation and detection in such environments are significant for understanding the origins of life.

Spectroscopic Studies

Recent studies have utilized high-resolution infrared spectroscopy to characterize this compound's molecular structure and spectral properties. For instance, the equilibrium geometry and fundamental vibrational bands have been accurately computed, revealing insights into its behavior in astrophysical contexts .

Key Findings:

  • Detection Locations: Sagittarius B2(N) and Titan.
  • Spectroscopic Techniques: Coupled-cluster theory and synchrotron-based infrared spectroscopy.
  • Vibrational Bands: Significant bands observed between 500 and 1000 cm1^{-1} and below 500 cm1^{-1} .

Pharmacological Applications

This compound derivatives are primarily recognized for their use as anthelmintics, particularly in veterinary medicine. Monepantel, a notable derivative, has demonstrated high efficacy against gastrointestinal nematodes in sheep.

Clinical Studies

A large-scale field study in Australia evaluated monepantel's effectiveness against mixed-genus natural field infections. The results indicated that at a minimum dose rate of 2.5 mg/kg, monepantel achieved over 98% efficacy within seven days post-treatment .

Efficacy Results:

Time Post-TreatmentEfficacy (%)
7 days>98%
14 days>99%
21 days>99%

Biochemical Applications

This compound serves as a precursor for various biochemical processes, including the synthesis of glycine and other amino acids. Its role in metabolic pathways makes it a compound of interest for therapeutic applications targeting metabolic disorders.

Potential Therapeutic Uses

Research indicates that this compound can be utilized in biotherapeutic products aimed at managing renal failure metabolites and electrolytes. This application is particularly relevant for conditions like liver failure and Crohn's disease .

Synthesis and Formation Studies

The formation of this compound under astrophysical conditions has been extensively studied through experimental approaches that simulate interstellar environments. The Strecker synthesis method has been shown to facilitate the formation of this compound from methanimine, ammonia, and hydrogen cyanide.

Experimental Insights:

  • This compound can form at temperatures around 135 K through reactions involving methanimine and cyanide sources.
  • Infrared spectroscopy has been employed to monitor these reactions, providing valuable data on the conditions necessary for this compound synthesis .

Comparison with Similar Compounds

Simple Nitriles: Acetonitrile (CH₃CN)

Property Aminoacetonitrile (NH₂CH₂CN) Acetonitrile (CH₃CN)
Molecular Weight 70.08 g/mol 41.05 g/mol
Boiling Point 331 K (at 2 kPa) 354 K (at 101.3 kPa)
Reactivity Hydrolyzes to glycine Stable under standard conditions
Interstellar Abundance Detected in Sgr B2(N) Abundant in ISM (e.g., [CH₃CN]/[CH₃COOH] ≈ 200)
Applications Prebiotic chemistry, drug discovery Solvent, synthetic intermediate

This compound’s amine group enhances reactivity compared to acetonitrile, enabling nucleophilic addition and hydrolysis pathways. Its interstellar detection contrasts with acetonitrile’s prevalence but lower prebiotic significance .

Amino Nitriles: Methylenethis compound (C₃H₅N₂)

Methylenethis compound (NH₂C(CH₂)CN) shares structural similarity but includes a methylene group. Key differences include:

  • Synthesis: Produced via hydrolysis of this compound with barium hydroxide, whereas this compound forms via Strecker synthesis or ice irradiation .
  • Reactivity: Converts to glycine in two-step hydrolysis (via glycine amide), while this compound requires only one hydrolysis step .

Dipeptide Nitriles (e.g., Cathepsin B Inhibitors)

Dipeptide nitriles incorporate this compound as a P1 residue (e.g., -NHCH₂CN). These compounds exhibit enhanced biological activity due to:

  • Structural Complexity: Larger peptide chains enable selective enzyme inhibition (e.g., cathepsin B IC₅₀ values in nanomolar range) .
  • Stability: Nitrile group resists proteolytic cleavage, improving pharmacokinetics compared to this compound alone .

Other Amino Acid Precursors: Hydantoins

Hydantoins (e.g., glycolylurea derivatives) are non-nitrile precursors found in carbonaceous chondrites. Unlike this compound, they require ring-opening hydrolysis to release amino acids and lack nitrile-related reactivity .

Interstellar Chemistry

  • This compound forms on icy grains via radical recombination (e.g., NH₂ + CH₂CN) and is released into gas phases at temperatures >100 K .

Prebiotic Relevance

  • Hydrolysis to glycine is inefficient in interstellar ices due to low water mobility but becomes feasible in planetary systems (e.g., asteroid interiors) .
  • Laboratory studies show this compound reacts with CO₂ at 130 K to form carbamates, suggesting alternative pathways for molecular complexity in ices .

Data Tables

Table 1. Key Properties of this compound and Analogues

Compound Molecular Formula Boiling Point (K) Key Reactivity
This compound NH₂CH₂CN 331 (at 2 kPa) Hydrolysis to glycine
Acetonitrile CH₃CN 354 (at 101.3 kPa) Solvent, stable nitrile
Methylenethis compound C₃H₅N₂ N/A Two-step hydrolysis to glycine
Hydantoin C₃H₄N₂O₂ Decomposes Hydrolysis to glycine

Table 2. Interstellar Abundance Ratios

Molecular Pair Ratio ([X]/[Y]) Source
This compound/Glycine ~200 Sgr B2(N)
CH₃CN/CH₃COOH ~200 Sgr B2(N)

Biological Activity

Aminoacetonitrile (AAC) is a compound that has garnered attention due to its diverse biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.

Overview of this compound

This compound is a simple nitrile compound with the chemical formula NH₂CH₂CN. It is primarily recognized for its role as a precursor in the synthesis of various biologically active molecules and as an important compound in agricultural chemistry, particularly as an anthelmintic agent.

Biological Activities

  • Anthelmintic Properties :
    • This compound derivatives, specifically monepantel, have been developed as effective anthelmintics for controlling gastrointestinal nematodes in livestock. Monepantel has demonstrated over 99% efficacy against several nematode species at a dosage of 2.5 mg/kg in sheep . This high efficacy is crucial in addressing the growing issue of anthelmintic resistance among parasites.
  • Immunomodulatory Effects :
    • Research indicates that this compound derivatives can modulate immune responses. For instance, certain compounds derived from this compound exhibited low toxicity while significantly inhibiting the proliferation of human peripheral blood lymphocytes and mouse splenocytes in vitro. These compounds also suppressed tumor necrosis factor-alpha (TNF-α) production, suggesting potential applications in treating autoimmune disorders and inflammatory diseases .
  • Anticancer Activity :
    • Studies have shown that this compound derivatives can induce apoptosis in cancer cell lines through modulation of cell signaling pathways. The inhibition of specific signaling proteins has been linked to the anticancer effects observed in various experimental models .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : this compound acts as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation and enhanced apoptosis in cancer cells.
  • Immune Modulation : By affecting cytokine production and immune cell proliferation, this compound can alter immune responses, providing therapeutic benefits in conditions characterized by excessive inflammation or immune dysregulation.

Case Study 1: Efficacy Against Nematodes

A pooled analysis involving multiple controlled studies demonstrated that monepantel, an this compound derivative, effectively reduced fecal worm egg counts by over 99% across various nematode species . This finding underscores the compound's potential as a critical tool in veterinary parasitology.

Case Study 2: Immunomodulatory Effects

In a study assessing the immunomodulatory effects of this compound derivatives, researchers found that these compounds inhibited lymphocyte proliferation induced by phytohemagglutinin A and lipopolysaccharide. The compounds also downregulated TNF-α production in human whole blood cultures, indicating their potential use as immunosuppressive agents .

Data Tables

Activity Type Compound Efficacy/Effect Reference
AnthelminticMonepantel>99% efficacy against nematodes
ImmunomodulatoryAAC DerivativesInhibition of lymphocyte proliferation
AnticancerAAC DerivativesInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What experimental methods are used to characterize aminoacetonitrile’s vibrational and rotational spectra in astrochemical studies?

  • Methodological Answer : High-resolution Fourier-transform infrared (FTIR) spectroscopy coupled with quantum-chemical calculations is essential. For example, the Bruker IFS 125 FT interferometer at the SOLEIL synchrotron provides path lengths up to 150 m, enabling detection of weak ro-vibrational transitions between 500–1500 cm⁻¹ . Rotational constants are derived using composite quantum-chemical schemes (e.g., CCSD(T)/cc-pCVTZ), validated against millimeter-wave and THz data . These methods resolve structural parameters like bond angles and vibrational-rotational coupling constants .

Q. How is this compound synthesized in laboratory simulations of interstellar ice chemistry?

  • Methodological Answer : The Strecker synthesis pathway is replicated by irradiating ice mixtures (e.g., CH₃CN/NH₃) under vacuum UV or X-rays. Key steps include:

  • Co-depositing methanimine (CH₂NH) and [NH⁺−CN] salts at 20 K.
  • Warming to 130–180 K to initiate polymerization, with excess salt favoring this compound formation over branched polymers .
  • Confirming synthesis via IR bands (e.g., 2240 cm⁻¹ for C≡N stretch) and mass spectrometry (fragments m/z 55, 56) .

Q. What is the role of this compound in prebiotic chemistry and glycine formation?

  • Methodological Answer : this compound acts as a glycine precursor via Strecker synthesis, but experimental studies show hydrolysis in interstellar ices is inefficient. Instead, this compound remains a reservoir molecule due to kinetic barriers in glycine formation. Key evidence includes:

  • Absence of glycine in heated AAN/H₂O/HCOOH ices, with only salt byproducts detected .
  • Theoretical models suggest glycine forms in gas-phase reactions post-desorption from icy grains .

Advanced Research Questions

Q. How do temperature and matrix effects influence this compound’s reactivity with CO₂ in astrochemical environments?

  • Methodological Answer : Reactivity is probed via temperature-programmed IR spectroscopy:

  • At 50 K: No reaction between AAN and CO₂.
  • At 130–240 K: Formation of carbamate (NC-CH₂-NH-COO⁻) and ammonium counterion (NC-CH₂-NH₃⁺), identified by new IR bands (e.g., 1700–1750 cm⁻¹ for carbonyl stretches) .
  • Sublimation of products above 270 K confirms thermal lability, requiring cryogenic trapping for analysis .

Q. How can discrepancies in this compound’s vibrational band assignments be resolved across experimental studies?

  • Methodological Answer : Contradictions arise from matrix isolation vs. gas-phase studies. To reconcile:

  • Compare high-resolution synchrotron FTIR data (e.g., AILES beamline) with solid-phase spectra, noting shifts due to H₂O interactions (e.g., band strength reduction by 50% in H₂O-dominated ices) .
  • Use anharmonic frequency calculations (VPT2 method) to predict gas-phase fundamentals, reducing errors to <5 cm⁻¹ .

Q. What computational strategies improve the accuracy of this compound’s equilibrium structure predictions?

  • Methodological Answer : A multi-step approach is critical:

  • Optimize geometry using CCSD(T)/cc-pVTZ for electron correlation.
  • Apply core-valence corrections (cc-pCVTZ) and relativistic effects (DKH3).
  • Validate against semi-experimental structures derived from rotational constants (e.g., rer_e(C-N) = 1.458 Å vs. 1.462 Å computationally) .

Q. How is vibrationally excited this compound detected in interstellar medium surveys?

  • Methodological Answer : Use ALMA’s ReMoCA survey to target Sgr B2(N1) with LTE models:

  • Identify v11=1v_{11}=1 and v18=1v_{18}=1 states via THz transitions (e.g., 448.9 GHz line).
  • Column densities (N1.1×1017cm2N \approx 1.1 \times 10^{17} \, \text{cm}^{-2}) and excitation temperatures (Trot=200KT_{\text{rot}} = 200 \, \text{K}) are derived from line intensity ratios .

Q. Contradictions and Limitations

Q. Why does this compound’s band strength vary significantly in H₂O-rich ices?

  • Analysis : In H₂O matrices, the C≡N band strength (AA) drops by 50% due to hydrogen bonding. Studies approximate AA using acetonitrile (ACN) values, introducing errors. Direct measurements in pure AAN ices are needed but hindered by sublimation below 200 K .

Q. Does this compound polymerize in interstellar ices, and how does this affect its detectability?

  • Analysis : Polymerization competes with desorption. Excess methanimine forms poly(methylene-imine) with C≡N termini, while excess [NH⁺−CN] salts favor monomeric AAN. IR band ratios (e.g., 2230 cm⁻¹ vs. 2890–2920 cm⁻¹) distinguish monomers from polymers .

Properties

IUPAC Name

2-aminoacetonitrile
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InChI

InChI=1S/C2H4N2/c3-1-2-4/h1,3H2
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InChI Key

DFNYGALUNNFWKJ-UHFFFAOYSA-N
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Canonical SMILES

C(C#N)N
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Molecular Formula

NH2CH2CN, C2H4N2
Record name aminoacetonitrile
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DSSTOX Substance ID

DTXSID90202314
Record name Aminoacetonitrile
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Molecular Weight

56.07 g/mol
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Physical Description

Oily liquid; [Merck Index]
Record name Aminoacetonitrile
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Vapor Pressure

7.94 [mmHg]
Record name Aminoacetonitrile
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CAS No.

540-61-4
Record name Aminoacetonitrile
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